4-bromo-8-(difluoromethoxy)quinoline
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-8-(difluoromethoxy)quinoline typically involves the bromination of 8-(difluoromethoxy)quinoline. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-8-(difluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-8-(difluoromethoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-bromo-8-(difluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-Bromo-8-(difluoromethoxy)quinoline can be compared with other fluorinated quinolines, such as:
4-Bromo-7,8-difluoroquinoline: Similar in structure but with different fluorination patterns, leading to distinct chemical and biological properties.
4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains additional trifluoromethyl groups, which can enhance its lipophilicity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
1432754-59-0 |
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Molecular Formula |
C10H6BrF2NO |
Molecular Weight |
274.06 g/mol |
IUPAC Name |
4-bromo-8-(difluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-4-5-14-9-6(7)2-1-3-8(9)15-10(12)13/h1-5,10H |
InChI Key |
XIZFLKXERNAWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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